molecular formula C16H27ClN4O10P2 B12726053 7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate CAS No. 102259-65-4

7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate

Cat. No.: B12726053
CAS No.: 102259-65-4
M. Wt: 532.8 g/mol
InChI Key: BOEXUUCLKBKHHY-UHFFFAOYSA-N
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Description

7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate is a synthetic compound belonging to the quinoline family. This compound is known for its diverse applications in medicinal chemistry, particularly for its antimicrobial and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines .

Scientific Research Applications

7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate is unique due to its specific structural features, such as the nitro group and the diethylamino propyl side chain. These modifications enhance its biological activity and make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

102259-65-4

Molecular Formula

C16H27ClN4O10P2

Molecular Weight

532.8 g/mol

IUPAC Name

N-(7-chloro-6-nitroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine;phosphoric acid

InChI

InChI=1S/C16H21ClN4O2.2H3O4P/c1-3-20(4-2)9-5-7-18-14-6-8-19-15-11-13(17)16(21(22)23)10-12(14)15;2*1-5(2,3)4/h6,8,10-11H,3-5,7,9H2,1-2H3,(H,18,19);2*(H3,1,2,3,4)

InChI Key

BOEXUUCLKBKHHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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